1-Amino-4-methylpentan-2-ol

Description

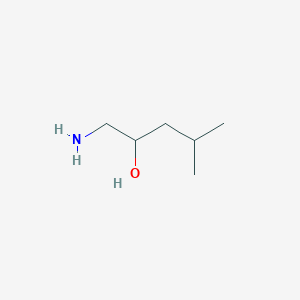

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-4-methylpentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2)3-6(8)4-7/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZUWBDNSBSOBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 1 Amino 4 Methylpentan 2 Ol

Reactions Involving the Hydroxyl Moiety

The secondary alcohol group in 1-Amino-4-methylpentan-2-ol can participate in oxidation, esterification, and substitution reactions. For most of these transformations, the more nucleophilic amino group must first be protected to prevent unwanted side reactions.

Oxidation Reactions (e.g., to carbonyl compounds)

The secondary hydroxyl group of this compound can be oxidized to yield the corresponding ketone, 1-amino-4-methylpentan-2-one. To achieve this transformation selectively, the amino group is typically protected beforehand, for example, as a carbamate (B1207046) (e.g., Boc) or an amide.

A variety of standard oxidizing agents can be employed for the oxidation of the N-protected amino alcohol. Common methods include Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), and oxidation with Dess-Martin periodinane (DMP). These reagents are known for their mild conditions and high yields in converting secondary alcohols to ketones. After the successful oxidation, the protecting group can be removed under appropriate conditions to yield the target α-amino ketone, which exists as a stable salt, such as 1-amino-4-methylpentan-2-one hydrochloride.

Table 1: General Conditions for Oxidation of N-Protected this compound

| Reagent/Method | Typical Conditions | Product |

|---|---|---|

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt | N-Protected 1-amino-4-methylpentan-2-one |

| Dess-Martin Periodinane | DMP, CH₂Cl₂, rt | N-Protected 1-amino-4-methylpentan-2-one |

Esterification Processes

Esterification of the hydroxyl group in this compound produces the corresponding esters. This reaction typically involves reacting the amino alcohol with an acylating agent such as an acyl chloride or a carboxylic anhydride. Due to the high nucleophilicity of the amino group, which can compete in the acylation process to form an amide, it is often necessary to perform this reaction under conditions that favor O-acylation.

One common strategy is to perform the esterification under acidic conditions. The amino group is protonated to form a non-nucleophilic ammonium (B1175870) salt, leaving the hydroxyl group free to react with the acylating agent. Alternatively, and for better control, the amine can be protected prior to the esterification step. Following the reaction, the protecting group can be cleaved to yield the O-acyl-amino alcohol derivative. A variety of reagents have been reported for the transformation of amino acids into amino acid methyl esters, and these principles can be applied to amino alcohols as well nih.gov.

Substitution Reactions (e.g., with halogenating agents)

The hydroxyl group can be replaced by a halogen atom through a nucleophilic substitution reaction. Reagents commonly used for this purpose include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination.

As with other reactions involving the hydroxyl moiety, the amino group must be protected to prevent it from reacting with the halogenating agent. The protected amino alcohol is treated with the halogenating agent, often in an inert solvent. This process converts the hydroxyl group into a good leaving group, which is then displaced by the halide ion. The resulting halogenated amine is a versatile synthetic intermediate that can be used in further nucleophilic substitution reactions.

Reactions Involving the Amino Moiety

The primary amino group is a key reactive site, readily undergoing nucleophilic substitution and acylation reactions.

Nucleophilic Substitution Reactions (e.g., with alkyl halides to form larger amines)

The primary amino group of this compound can act as a nucleophile and react with electrophiles like alkyl halides to form secondary and tertiary amines. smolecule.comnih.gov This N-alkylation is a fundamental transformation in organic synthesis. nih.govmonash.edu The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

A significant challenge in the N-alkylation of primary amines is controlling the degree of substitution. The primary amine product retains a lone pair of electrons, enabling it to function as a nucleophile and react with additional alkyl halide smolecule.com. This can lead to a mixture of mono-alkylated (secondary amine), di-alkylated (tertiary amine), and even quaternary ammonium salt products. To achieve selective mono-alkylation, reaction conditions such as the stoichiometry of the reactants, temperature, and choice of base must be carefully controlled. Alternative strategies, such as reductive amination with aldehydes or ketones, can also be employed for more controlled N-alkylation.

Table 2: Products from N-Alkylation of this compound with Methyl Iodide

| Product Name | Degree of Alkylation | Structure |

|---|---|---|

| N-methyl-1-amino-4-methylpentan-2-ol | Secondary Amine | CH₃-NH-CH₂-CH(OH)-CH₂-CH(CH₃)₂ |

| N,N-dimethyl-1-amino-4-methylpentan-2-ol | Tertiary Amine | (CH₃)₂-N-CH₂-CH(OH)-CH₂-CH(CH₃)₂ |

| (2-hydroxy-4-methylpentyl)trimethylammonium iodide | Quaternary Ammonium Salt | (CH₃)₃-N⁺-CH₂-CH(OH)-CH₂-CH(CH₃)₂ I⁻ |

Acylation Reactions (e.g., formation of amides)

The amino group of this compound reacts readily with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amides. This N-acylation is a robust and widely used reaction. When reacting an amino alcohol, selective N-acylation is often desired over O-acylation of the hydroxyl group.

The higher nucleophilicity of the amine compared to the alcohol generally allows for selective N-acylation under controlled conditions. Patents describe efficient methods for the selective production of N-acyl amino alcohols by reacting an organic acid with an activating agent, such as an alkyl sulfonyl chloride, to form a mixed anhydride intermediate. This intermediate then reacts selectively with the amino group of the amino alcohol. googleapis.comgoogle.com This selectivity is crucial for the synthesis of compounds like ceramides, which are N-acylated amino alcohols of therapeutic and commercial importance. googleapis.comgoogle.com

Derivatization for Schiff Base Formation in Coordination Chemistry

This compound serves as a valuable precursor for the synthesis of Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). These are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). The resulting Schiff base ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions.

The formation of a Schiff base from this compound involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic imine bond. The general reaction is depicted below:

R¹R²C=O + H₂N-CH₂-CH(OH)-CH₂-CH(CH₃)₂ → R¹R²C=N-CH₂-CH(OH)-CH₂-CH(CH₃)₂ + H₂O

The hydroxyl group of this compound remains intact during this process and can participate in the coordination to a metal center, along with the imine nitrogen. This allows the Schiff base derived from this amino alcohol to act as a bidentate or potentially polydentate ligand. The presence of both a nitrogen and an oxygen donor atom allows for the formation of stable chelate rings with a metal ion, enhancing the stability of the resulting coordination complex.

Schiff base ligands derived from amino alcohols can coordinate with various metal ions, and the specific properties of the resulting complexes are influenced by the nature of the metal and the substituents on the aldehyde or ketone precursor. These complexes have diverse applications, including in catalysis and materials science. While specific studies on Schiff base complexes derived exclusively from this compound are not extensively documented in publicly available literature, the general principles of Schiff base formation and coordination are well-established for analogous 2-amino alcohols.

Dual-Functional Group Reactivity and Tandem Transformations

The characteristic feature of this compound is the presence of both an amine and a hydroxyl group on adjacent carbon atoms. This arrangement allows for dual reactivity and the potential for tandem or sequential transformations where both functional groups participate. The nucleophilic nature of the amine and the potential for the alcohol to act as a nucleophile or be converted into a leaving group opens up a range of synthetic possibilities.

The interplay between the amino and hydroxyl groups can be exploited in one-pot reactions to construct more complex molecular architectures. For instance, the amine can react first, followed by an intramolecular reaction involving the hydroxyl group, or vice versa. This can lead to the formation of heterocyclic compounds, which are important structural motifs in many biologically active molecules and functional materials.

While specific tandem transformations for this compound are not widely reported, the known chemistry of 1,2-amino alcohols suggests several potential reaction pathways:

Cyclization Reactions: Following derivatization of one of the functional groups, intramolecular cyclization can occur. For example, after acylation of the amine, the hydroxyl group could participate in a ring-closing reaction to form an oxazoline (B21484) derivative.

Ring-Opening and Rearrangement Reactions: In the presence of certain reagents, 1,2-amino alcohols can undergo rearrangement reactions. For instance, treatment with nitrous acid can lead to the formation of an epoxide via a diazotization-rearrangement sequence.

Sequential Functionalization: The different reactivity of the amine and hydroxyl groups allows for their selective functionalization in a stepwise manner, leading to the synthesis of bifunctional molecules with tailored properties.

The specific outcome of these reactions would depend on the reaction conditions, the nature of the reagents used, and the inherent stereochemistry of the this compound starting material.

Dehydrogenative Coupling Reactions (e.g., formation of pyrazines from 2-amino alcohols)

Dehydrogenative coupling reactions are a class of atom-economical transformations that involve the formation of a new bond with the concomitant release of hydrogen gas (H₂). 1,2-amino alcohols are valuable substrates for such reactions, particularly for the synthesis of pyrazines. Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, and they are found in a variety of natural products, pharmaceuticals, and flavor compounds.

The self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines is a powerful synthetic method. This transformation typically proceeds via a sequence of dehydrogenation, condensation, and cyclization steps, catalyzed by a transition metal complex. While there is no specific literature detailing the dehydrogenative coupling of this compound, a study on its close structural isomer, 2-amino-4-methylpentane-1-ol, provides significant insight into this reaction.

In a study utilizing a manganese pincer complex as a catalyst, the dehydrogenative self-coupling of various 2-amino alcohols was investigated. nih.gov The reaction of 2-amino-4-methylpentane-1-ol under the optimized conditions yielded the corresponding 2,5-diisobutylpyrazine in an 80% isolated yield. nih.gov

The proposed mechanism for this transformation involves the initial dehydrogenation of the alcohol to an amino aldehyde, followed by the condensation of two molecules of the amino aldehyde to form a dihydropyrazine (B8608421) intermediate. A final dehydrogenation step then leads to the aromatic pyrazine (B50134) product, with water and hydrogen gas as the only byproducts.

| Substrate | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-Amino-4-methylpentane-1-ol | Manganese Pincer Complex (2 mol%) | KH (3 mol%), Toluene, 150 °C, 24h | 2,5-Diisobutylpyrazine | 80 |

Given the structural similarity, it is highly probable that this compound would undergo a similar dehydrogenative self-coupling reaction to produce a substituted pyrazine, although the specific reaction kinetics and yield may differ due to the different positions of the functional groups. This type of reaction highlights the utility of this compound as a building block for the synthesis of valuable heterocyclic compounds through modern, sustainable catalytic methods.

Derivatization and Analog Synthesis of 1 Amino 4 Methylpentan 2 Ol

Synthesis of Substituted 1-Amino-4-methylpentan-2-ol Derivatives

The synthesis of substituted derivatives of this compound can be systematically approached by targeting the reactive amino and hydroxyl functional groups. Standard organic transformations allow for the introduction of a wide array of substituents, thereby altering the steric and electronic properties of the parent molecule.

N-Substitution Reactions:

The primary amino group is a key site for derivatization. Common N-substitution reactions include:

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. These reactions yield secondary or tertiary amines. For instance, the reaction of this compound with an appropriate aldehyde in the presence of a reducing agent like sodium borohydride (B1222165) would yield an N-alkylated derivative. A general method for the N-alkylation of unprotected amino acids with alcohols has been developed, which could be adapted for amino alcohols. nih.gov

N-Acylation: The reaction of the amino group with acyl chlorides or anhydrides results in the formation of amides. This is a common strategy to introduce a variety of functional groups and to modulate the basicity of the nitrogen atom.

O-Substitution Reactions:

The secondary hydroxyl group is another site for modification, leading to ethers and esters:

O-Alkylation (Etherification): The formation of ethers can be accomplished through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

O-Acylation (Esterification): Esters can be synthesized by reacting the alcohol with carboxylic acids, acyl chlorides, or anhydrides, often in the presence of an acid or base catalyst. A facile method for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane in methanol, a technique that could potentially be applied to the esterification of the hydroxyl group of this compound, provided the amino group is appropriately protected. nih.govresearchgate.net

Protecting Group Strategies:

Given the presence of two reactive functional groups, selective derivatization often requires the use of protecting groups. organic-chemistry.org The amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz), and the hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBDMS) or other acid-labile groups. libretexts.org The choice of protecting groups is crucial for ensuring that reactions occur at the desired site. An orthogonal protecting group strategy allows for the selective deprotection of one group while the other remains intact, enabling sequential modifications at different positions. organic-chemistry.org

Table 1: Potential Substituted Derivatives of this compound

| Derivative Type | General Structure | Potential Reagents |

| N-Alkyl | R-NH-CH2-CH(OH)-CH2-CH(CH3)2 | R-X (Alkyl halide), R-CHO (Aldehyde) + reducing agent |

| N-Acyl | R-C(O)-NH-CH2-CH(OH)-CH2-CH(CH3)2 | R-COCl (Acyl chloride), (RCO)2O (Anhydride) |

| O-Alkyl (Ether) | H2N-CH2-CH(OR)-CH2-CH(CH3)2 | R-X (Alkyl halide) + base |

| O-Acyl (Ester) | H2N-CH2-CH(O-C(O)-R)-CH2-CH(CH3)2 | R-COOH (Carboxylic acid) + acid catalyst |

Exploration of Isomeric Amino Alcohols and Their Synthetic Relationship

The constitutional isomers of this compound present different spatial arrangements of the amino and hydroxyl groups, which can lead to distinct chemical and physical properties. Understanding their synthetic relationships is key to accessing these different scaffolds.

The isomers of interest include:

1-Amino-4-methylpentan-3-ol

2-Amino-4-methylpentan-1-ol

3-Amino-4-methyl-1-pentanol

4-Amino-4-methylpentan-1-ol (B1282244)

A general and stereodivergent route to vicinal amino alcohols can start from vinylepoxides, which can be ring-opened with either inversion or retention of stereochemistry to yield diastereomeric amino alcohols with high regio- and stereoselectivity. nih.gov

Synthetic Pathways to Isomers:

1-Amino-4-methylpentan-3-ol: This isomer can be synthesized through the reduction of the corresponding carbonyl compound. smolecule.com For example, starting with 4-methylpentan-3-one, a reductive amination reaction in the presence of an ammonia (B1221849) source can yield the desired amino alcohol. smolecule.com

2-Amino-4-methylpentan-1-ol (Leucinol): This well-known chiral amino alcohol is commonly synthesized from the natural amino acid L-leucine. The carboxylic acid functional group of leucine (B10760876) can be reduced to a primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) to afford Leucinol.

3-Amino-4-methyl-1-pentanol: The synthesis of this isomer could potentially start from 4-methyl-2-penten-1-ol. An aminohydroxylation reaction could introduce the amino and hydroxyl groups across the double bond. The regioselectivity of this addition would be crucial in obtaining the desired isomer.

4-Amino-4-methylpentan-1-ol: A plausible synthetic route to this tertiary amine-containing primary alcohol involves the reduction of a corresponding nitro compound. For instance, 4-methyl-4-nitropentan-1-ol (B1361526) could be reduced to 4-amino-4-methylpentan-1-ol using catalytic hydrogenation or other reducing agents.

The synthetic relationship between these isomers often revolves around the choice of starting material and the regioselectivity of the key bond-forming reactions. For example, starting from a common precursor like 4-methylpentanal, different synthetic strategies could be employed to access various isomers.

Table 2: Comparison of Isomeric Amino Alcohols

| Compound Name | IUPAC Name | Molecular Formula | Key Structural Feature |

| This compound | This compound | C6H15NO | Primary amine, secondary alcohol |

| 1-Amino-4-methylpentan-3-ol | 1-Amino-4-methylpentan-3-ol | C6H15NO | Primary amine, secondary alcohol |

| 2-Amino-4-methylpentan-1-ol | 2-Amino-4-methylpentan-1-ol | C6H15NO | Primary amine, primary alcohol |

| 3-Amino-4-methyl-1-pentanol | 3-Amino-4-methylpentan-1-ol | C6H15NO | Primary amine, primary alcohol |

| 4-Amino-4-methylpentan-1-ol | 4-Amino-4-methylpentan-1-ol | C6H15NO | Primary amine, primary alcohol |

Functionalization Strategies for Enhanced Reactivity or Specific Applications

Functionalization of this compound and its isomers can be designed to enhance their reactivity for subsequent synthetic steps or to tailor them for specific applications, such as in catalysis or as building blocks for more complex molecules.

Activation of the Hydroxyl Group:

The hydroxyl group is a relatively poor leaving group. To enhance its reactivity for nucleophilic substitution reactions, it can be converted into a better leaving group. nih.gov Common strategies include:

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate (-OTs), which is an excellent leaving group.

Mesylation: Similar to tosylation, reaction with methanesulfonyl chloride (MsCl) forms a mesylate (-OMs), another good leaving group.

Halogenation: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the alcohol to the corresponding alkyl chloride or bromide.

Once activated, the carbon bearing the leaving group becomes susceptible to attack by a wide range of nucleophiles, allowing for the introduction of new functional groups.

Modification of the Amino Group:

The reactivity of the amino group can also be modulated. For instance, conversion to a sulfonamide can alter its nucleophilicity and provide a means for further functionalization.

Bifunctional Derivatization:

The presence of both amino and hydroxyl groups allows for the synthesis of cyclic derivatives. For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of cyclic carbamates (oxazolidinones). These rigid structures can be useful in controlling stereochemistry in subsequent reactions.

Applications in Asymmetric Synthesis:

Chiral amino alcohols are widely used as ligands for metal catalysts in asymmetric synthesis. alfa-chemistry.com The functional groups of this compound can be modified to enhance its coordination to metal centers. For example, N-alkylation with a group containing another donor atom could create a bidentate or tridentate ligand. These modified amino alcohols can be employed in a variety of asymmetric transformations, such as reductions, alkylations, and cycloadditions.

Table 3: Functionalization Strategies and Their Applications

| Strategy | Reagent Example | Resulting Functional Group | Potential Application |

| Hydroxyl Activation | p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | Precursor for nucleophilic substitution |

| N-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Boc-carbamate | Selective O-functionalization |

| O-Protection | tert-Butyldimethylsilyl chloride (TBDMSCl) | Silyl ether | Selective N-functionalization |

| Cyclization | Phosgene (COCl2) | Oxazolidinone | Stereochemical control, further derivatization |

Stereochemistry and Stereoisomerism of 1 Amino 4 Methylpentan 2 Ol

Chiral Center Identification and Nomenclature (R/S Configurations)

The stereochemistry of 1-amino-4-methylpentan-2-ol is centered around a single chiral carbon atom, which is a carbon atom attached to four different substituent groups. masterorganicchemistry.com In the structure of this compound, the second carbon atom (C2) is the stereocenter.

Identification of the Chiral Center: The structure of this compound is characterized by a pentane (B18724) backbone. The C2 atom is bonded to:

A hydroxyl group (-OH)

A hydrogen atom (-H)

An aminomethyl group (-CH₂NH₂)

An isobutyl group (-CH₂CH(CH₃)₂)

Since all four of these groups are different, the C2 atom is a chiral center, and the molecule is chiral, existing as a pair of non-superimposable mirror images known as enantiomers.

Nomenclature (R/S Configurations): The absolute configuration of the chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comlibretexts.org This system ranks the four substituents attached to the chiral center based on their atomic number.

The priority of the substituents on the C2 of this compound is determined as follows:

-OH: The oxygen atom has the highest atomic number (8) directly attached to the chiral center, so it receives the highest priority (1).

-CH₂NH₂: The carbon atom in the aminomethyl group is attached to a nitrogen atom (atomic number 7).

-CH₂CH(CH₃)₂: The carbon atom in the isobutyl group is attached to another carbon atom. To break the tie between the aminomethyl and isobutyl groups, we look at the next atoms in the chain. The aminomethyl group's carbon is bonded to nitrogen, which has a higher atomic number than the carbon the isobutyl group's carbon is bonded to. Therefore, the aminomethyl group has the second-highest priority (2), and the isobutyl group has the third-highest priority (3).

-H: The hydrogen atom has the lowest atomic number (1), so it receives the lowest priority (4).

To assign the R or S configuration, the molecule is oriented so that the lowest priority group (-H) is pointing away from the viewer. transformationtutoring.com If the sequence of the remaining groups from highest to lowest priority (1 → 2 → 3) is clockwise, the configuration is designated as (R). If the sequence is counter-clockwise, the configuration is designated as (S). leah4sci.com

Resolution of Racemic Mixtures

A mixture containing equal amounts of the (R) and (S) enantiomers of this compound is known as a racemic mixture. The separation of these enantiomers is a crucial process in stereochemistry, known as chiral resolution. wikipedia.org

Diastereomeric Salt Formation

One of the most common methods for resolving a racemic mixture of an amino alcohol is through the formation of diastereomeric salts. wikipedia.orgnih.gov This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, which acts as a resolving agent. chiralpedia.com The resulting products are diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

Commonly used chiral acids for this purpose include tartaric acid derivatives and camphorsulfonic acid. wikipedia.org For instance, when racemic this compound is treated with an enantiomerically pure chiral acid like (R,R)-tartaric acid, two diastereomeric salts are formed:

(R)-1-amino-4-methylpentan-2-ol-(R,R)-tartrate

(S)-1-amino-4-methylpentan-2-ol-(R,R)-tartrate

Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. This difference allows for the selective crystallization of the less soluble diastereomer. Once separated, the chiral acid can be removed by treatment with a base to yield the pure enantiomer of the amino alcohol.

| Diastereomeric Salt Component 1 | Diastereomeric Salt Component 2 | Separation Method |

| (R)-1-amino-4-methylpentan-2-ol | (R,R)-tartaric acid | Fractional Crystallization |

| (S)-1-amino-4-methylpentan-2-ol | (R,R)-tartaric acid | Fractional Crystallization |

Chromatographic Resolution Techniques for Enantiomers

Chromatographic methods are powerful tools for the separation of enantiomers and can be applied to this compound. mdpi.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely used technique. oup.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus their separation.

For amino alcohols, several types of CSPs are effective:

Macrocyclic Antibiotic-Based CSPs: Stationary phases derived from antibiotics like teicoplanin have proven effective for the enantioseparation of various amino acids and their derivatives. mst.eduresearchgate.net The complex structures of these molecules offer multiple sites for chiral recognition through hydrogen bonding, dipole-dipole interactions, and steric effects.

Ion-Exchange CSPs: Chiral stationary phases based on ion exchangers, such as those incorporating cinchona alkaloids, can be used for the separation of ampholytic molecules like amino alcohols. mdpi.com

Pirkle-Type CSPs: These phases operate on the principle of forming transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase, which are stabilized by π-π interactions, hydrogen bonding, and dipole-dipole interactions.

The choice of mobile phase is also critical and is optimized to maximize the resolution between the enantiomers. ankara.edu.tr

Enantiomeric Excess Determination Methodologies

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, representing the degree to which one enantiomer is present in excess of the other. Several analytical methods can be employed to determine the ee of this compound.

Chiral HPLC: This is one of the most accurate and common methods for determining ee. By separating the enantiomers, the relative peak areas in the chromatogram can be used to calculate the proportion of each enantiomer and thus the ee.

NMR Spectroscopy with Chiral Shift Reagents: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine ee by adding a chiral resolving agent or a chiral shift reagent to the sample. nih.gov These reagents form diastereomeric complexes with the enantiomers, which are non-equivalent and exhibit distinct signals in the NMR spectrum. acs.orgnih.gov The integration of these distinct signals allows for the quantification of each enantiomer. For amino alcohols, chiral boronic acids in combination with a chiral diol can form diastereomeric iminoboronates that show separate signals in the ¹H NMR spectrum, enabling the determination of ee. acs.org

Gas Chromatography (GC) with Chiral Stationary Phases: Similar to HPLC, GC with a CSP can be used to separate volatile derivatives of the enantiomers of this compound. The relative peak areas then provide the enantiomeric ratio.

| Methodology | Principle | Advantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy, applicable to a wide range of compounds. |

| NMR Spectroscopy | Formation of diastereomeric complexes with distinct NMR signals. | Rapid analysis, provides structural information. |

| Chiral GC | Separation of volatile derivatives on a chiral stationary phase. | High resolution for volatile compounds. |

Conformational Analysis and Stereochemical Stability

Conformational analysis of this compound involves the study of the different spatial arrangements of the atoms that result from rotation about single bonds. lumenlearning.com The relative stability of these different conformations, or rotamers, is determined by various steric and electronic interactions within the molecule.

For 1,2-aminoalcohols, the conformation is largely influenced by the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amino (-NH₂) group. The stability of different conformers can be described by the torsional angles around the C-C bonds of the molecular backbone. frontiersin.org

The key torsional angles for this compound are:

Rotation around the C1-C2 bond.

Rotation around the C2-C3 bond.

Conformations that allow for the formation of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the lone pair of electrons on the nitrogen of the amino group are generally more stable. frontiersin.org These folded conformations are often lower in energy compared to extended or anti-conformations where such an interaction is not possible.

The stability of the different conformers is governed by a balance of:

Intramolecular Hydrogen Bonding: A stabilizing interaction.

Steric Hindrance: Repulsive interactions between bulky groups (like the isobutyl group) that destabilize certain conformations.

Gauche Interactions: Steric strain between adjacent substituents that are not in an anti-conformation.

The stereochemical stability of this compound is high under normal conditions. The chiral center is a stereogenic sp³-hybridized carbon, and the interconversion of the (R) and (S) enantiomers would require the breaking and reforming of covalent bonds, a process that requires a significant amount of energy and does not occur spontaneously. Therefore, the absolute configuration of the chiral center is stable.

Computational and Theoretical Studies of 1 Amino 4 Methylpentan 2 Ol

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels. These methods are crucial for predicting a compound's stability, reactivity, and spectroscopic properties.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of 1-Amino-4-methylpentan-2-ol would involve identifying all possible spatial arrangements of its atoms (conformers) and determining their relative stabilities. This process typically employs molecular mechanics or quantum mechanical methods to calculate the potential energy of each conformation, thereby generating a potential energy surface or energy landscape. The most stable conformers correspond to the minima on this surface.

Electronic Structure Investigations (e.g., HOMO-LUMO analysis)

Investigations into the electronic structure of a molecule provide deep insights into its chemical reactivity and spectroscopic behavior. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

A detailed study on this compound would calculate the energies and visualize the spatial distribution of these frontier orbitals. However, a comprehensive search of scientific literature did not yield specific HOMO-LUMO analysis or other detailed electronic structure investigations for this compound.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can predict the most likely sites for chemical reactions on a molecule and map out the energy profiles of potential reaction pathways. By calculating properties such as electrostatic potential maps and Fukui functions, researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, this would involve identifying the reactivity of the amino and hydroxyl groups under various conditions. However, specific theoretical studies predicting the reactivity and detailing reaction pathways for this particular molecule have not been found in the existing scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular motion, conformational changes, and interactions with other molecules, such as solvents.

Applications of 1 Amino 4 Methylpentan 2 Ol in Advanced Chemical Systems

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral amino alcohols, such as 1-amino-4-methylpentan-2-ol, are highly prized in asymmetric synthesis. mdpi.comnih.govnih.gov The "chiral pool" approach, which utilizes readily available, enantiomerically pure molecules as starting materials, is a cornerstone of modern organic synthesis for creating stereochemically defined bioactive products. mdpi.com Amino acids and their derivatives, including amino alcohols, are fundamental to this strategy, serving as versatile chiral sources and inducers to establish key stereocenters in target molecules. mdpi.com

Precursor in Fine Chemical Synthesis

As a chiral precursor, this compound provides a stereodefined framework for the synthesis of fine chemicals, particularly within the pharmaceutical industry. Chiral 1,2-amino alcohol functionalities are prevalent structural motifs in a large number of drug molecules and natural products. nih.govacs.org The synthesis of enantiomerically pure compounds is critical, as different enantiomers of a drug can exhibit vastly different pharmacological activities.

The structural motif of this compound can be incorporated into larger, more complex molecules, acting as a chiral auxiliary. Chiral auxiliaries are temporarily integrated into a synthetic pathway to guide the stereochemical outcome of a reaction, after which they can be removed. This strategy is essential for controlling the three-dimensional arrangement of atoms in the final product.

Table 1: Examples of Complex Molecules Derived from Chiral Amino Alcohol Precursors

Intermediate in Specialty Chemical Production

Beyond pharmaceuticals, this compound serves as a key intermediate in the production of various specialty chemicals. Its bifunctionality allows for a wide range of chemical transformations at both the amino and hydroxyl groups. This versatility makes it a valuable starting material for creating compounds with specific, tailored properties for use in materials science and agrochemicals. For instance, it can be a precursor in the synthesis of chiral ionic liquids and other specialized molecules where stereochemistry is crucial for function.

Ligand Design and Coordination Chemistry

Amino alcohols are an important class of multidentate N,O-donor ligands that are widely used in coordination chemistry and crystal engineering. rsc.orgtandfonline.comThe presence of both a nitrogen-donating amino group and an oxygen-donating hydroxyl group allows this compound to form stable chelate complexes with a variety of metal ions. rsc.orgtandfonline.comresearchgate.net

Metal Complex Formation with this compound Motif (e.g., copper(II) complexes, Schiff base ligands)

The amino and alcohol functionalities of this compound enable it to coordinate with transition metal ions. rsc.orgOften, the hydroxyl group undergoes deprotonation to form an alcoholate, which can act as a bridging ligand between metal centers. rsc.org A significant application in this area is the formation of Schiff base ligands. These are typically synthesized through the condensation of the primary amine group of the amino alcohol with an aldehyde or ketone, such as salicylaldehyde or its derivatives. chemrevlett.comnih.govThese Schiff base ligands are excellent chelating agents, capable of forming highly organized supramolecular metal complexes. chemrevlett.commdpi.com Research has shown that amino acid-derived Schiff bases can act in bidentate, tridentate, or even the less common tetradentate modes, leading to the formation of mononuclear or polynuclear metal complexes. mdpi.comCopper(II) complexes with such ligands are particularly well-studied. chemrevlett.comnih.govacs.orgFor example, Schiff bases derived from amino acids and salicylaldehyde-type molecules can coordinate to a Cu(II) center through the imine nitrogen, a phenolic oxygen, and a carboxylate oxygen. researchgate.net

Impact of Ligand Structure on Metal Center Properties

The design and structure of the ligand have a profound impact on the resulting metal complex's stability, geometry, and catalytic properties. biointerfaceresearch.comThe coordination of a ligand like one derived from this compound dictates the geometry around the central metal ion. biointerfaceresearch.com For instance, in copper(II) complexes with Schiff base ligands derived from amino acids, the coordination environment often results in a distorted square planar or square pyramidal geometry. mdpi.comacs.orgThis geometry directly influences the electronic properties of the complex, which can be observed through techniques like UV-Vis spectroscopy. The spectra of these complexes often show characteristic broad, low-energy bands attributed to d-d transitions, which are indicative of the specific coordination environment of the Cu(II) ion. mdpi.comThe introduction of chirality via the amino alcohol ligand can also lead to specific conformations and selective binding affinities toward other chiral molecules. acs.org

Table 2: Properties of Representative Copper(II) Schiff Base Complexes

Catalysis and Asymmetric Induction

The chirality inherent in this compound makes it and its derivatives particularly useful in the field of asymmetric catalysis. C mdpi.comhiral ligands derived from this amino alcohol can be used to create transition metal complexes that catalyze reactions to produce a desired enantiomer of a product with high selectivity.

frontiersin.orgresearchgate.netThis substrate-controlled asymmetric induction is a powerful strategy in organic synthesis. T mdpi.comhe chiral template provided by the amino alcohol ligand influences the transition state of the reaction, favoring the formation of one stereoisomer over the other.

A notable example is the use of copper(II) complexes with Schiff base ligands as catalysts in asymmetric reactions. Studies have demonstrated that such complexes can be highly effective catalysts for olefin cyclopropanation, achieving very high levels of diastereoselectivity (greater than 98%). S mdpi.comimilarly, copper(II) complexes with chiral ligands are widely used in asymmetric Henry (nitroaldol) reactions to produce enantiomerically enriched β-nitro alcohols, which are valuable synthetic intermediates. F mdpi.comurthermore, bioinspired organocatalysts, such as amino acid-derived acylguanidines, have shown high stereoselectivity in asymmetric aldol (B89426) reactions, highlighting another avenue through which derivatives of this compound could be applied.

mdpi.comTable 3: Examples of Asymmetric Reactions Catalyzed by Amino-Structure-Derived Complexes

Table of Compound Names

Compound Name This compound Copper(II) Salicylaldehyde (-)-Pindolol (-)-Arbutamine Ritonavir (R)-Salmeterol Epinephrine Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3) β-nitro alcohols

Catalysis and Asymmetric Induction

Asymmetric Catalysis Using this compound Derivatives

Chiral amino alcohols are foundational in the development of catalysts that can control the stereochemical outcome of a reaction, yielding a desired enantiomer. This is crucial in the synthesis of pharmaceuticals and other biologically active molecules. While the structural characteristics of this compound make it an excellent candidate for a chiral ligand or auxiliary, the specific applications in certain modern synthetic reactions are still emerging.

The direct oxidation of C-H bonds is a highly sought-after transformation in organic synthesis. The use of chiral ligands to render these reactions enantioselective is a key area of research. Although the class of chiral amino alcohols is explored for such purposes, specific documented instances of this compound derivatives being used as catalysts or ligands for the enantioselective allylic C-H bond oxidation of cycloalkenes are not prominent in publicly available scientific literature. The potential for such applications exists, given the compound's ability to coordinate with metal centers and create a chiral environment, but detailed research findings are not yet available.

Carbon-nitrogen bond-forming reactions, such as the Buchwald-Hartwig amination, are fundamental in the synthesis of numerous organic compounds. These reactions often rely on palladium catalysts complexed with sophisticated ligands. Chiral amino alcohols can serve as precursors for such ligands. However, similar to C-H oxidation, specific research detailing the application of this compound derivatives as ligands in major C-N bond-forming cross-coupling reactions has not been extensively reported.

Role as a Chiral Catalyst or Co-catalyst

The most significant role of this compound in catalysis stems from its identity as L-leucinol, a derivative of the natural amino acid L-leucine. As a readily available chiral molecule, it serves as an effective organocatalyst and a building block for more complex chiral ligands.

The importance of its stereochemistry is highlighted by the existence of patented methods for the resolution of its racemic mixture. Industrial processes have been developed to separate the enantiomers of 1-amino-alkan-2-ol compounds, specifically naming this compound, using N-tosyl-leucine as a resolving agent google.comgoogle.com. The significant effort invested in separating its enantiomers underscores their value in stereospecific synthesis google.com.

As a leucinol derivative, the compound is part of a family of catalysts known to be effective in various asymmetric transformations. For instance, L-leucinol has been successfully used as an organocatalyst in the asymmetric aldol reaction between isatin derivatives and acetone. This reaction, which can be accelerated by the presence of water, produces valuable 3-substituted-3-hydroxyindoles with high enantioselectivity thieme-connect.com. The effectiveness of this reaction in both batch and continuous-flow systems demonstrates the practical utility of leucinol-based catalysts thieme-connect.com.

Table 1: Leucinol-Catalyzed Asymmetric Aldol Reaction of Isatin and Acetone thieme-connect.com

| Substrate (Isatin) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Isatin | 20 | 24 | 93 | 89 |

| N-Methylisatin | 20 | 24 | 91 | 90 |

This documented success of the parent compound, leucinol, provides a strong basis for the application of this compound and its derivatives as effective chiral catalysts or co-catalysts in a range of other asymmetric reactions.

Applications in Materials Science and Engineering

The distinct functional groups within this compound also suggest its potential for use in the field of materials science, particularly in surfactants and polymer chemistry.

Development of Surfactants and Emulsifiers

Surfactants are amphiphilic molecules, meaning they contain both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. This dual nature allows them to reduce surface tension between liquids or between a liquid and a solid. This compound possesses such a structure:

Hydrophilic Head : The primary amine (-NH₂) and hydroxyl (-OH) groups are polar and capable of hydrogen bonding, making this portion of the molecule water-soluble.

Hydrophobic Tail : The isobutyl group (–CH₂CH(CH₃)₂) is a nonpolar hydrocarbon chain that is repelled by water.

This molecular architecture makes it a potential candidate for use as a surfactant, emulsifier, or foaming agent. While specific commercial surfactants based on this exact molecule are not widely documented, a related compound without the amino group, 4-methylpentan-2-ol (also known as methyl isobutyl carbinol or MIBC), is used extensively as a frother in mineral flotation, a process that relies on surface chemistry. This suggests that the carbon backbone is suitable for such applications, and the addition of the amino group could modify its properties for use in specialized emulsifying or dispersing systems.

Integration into Adhesives and Coatings (e.g., epoxy resins)

In polymer chemistry, this compound can function as a modifying agent or a curing agent, particularly for epoxy resins. Epoxy resins consist of prepolymers that, when mixed with a hardener or curing agent, undergo a chemical reaction to form a rigid, cross-linked polymer network.

The primary amine group of this compound contains two active hydrogen atoms that can react with the epoxide rings of an epoxy prepolymer. This reaction, known as curing, opens the rings and forms a stable covalent bond, leading to the creation of the polymer matrix. Aliphatic amines are a common class of epoxy curing agents that provide fast reactivity at room temperature.

The presence of the hydroxyl group can further modify the properties of the final cured resin. It can participate in secondary reactions or influence the adhesion, flexibility, and chemical resistance of the resulting coating or adhesive. While many simple aliphatic amines are used as epoxy hardeners, the use of an amino alcohol like this compound could offer a unique balance of properties, potentially improving adhesion to substrates through hydrogen bonding via the hydroxyl group. However, specific formulations or patents detailing its large-scale use in this capacity are not readily found, indicating it may be used in niche or specialized applications rather than as a bulk commodity curing agent.

Research on this compound in Biodegradable Polymers Not Found in Current Scientific Literature

Despite a thorough search of scientific databases and research literature, no specific studies detailing the application of this compound in the development of biodegradable polymers, including polyurethane foams, could be identified. The existing body of research on biodegradable polyurethanes primarily focuses on the use of other amino alcohols and amino acid-based compounds as chain extenders to enhance the biodegradability and biocompatibility of the resulting polymers.

In the synthesis of biodegradable polyurethanes, chain extenders play a crucial role in modifying the polymer's structure and properties. These molecules, typically diols or diamines, react with isocyanate prepolymers to create the final polymer chain. The incorporation of specific chemical moieties through the chain extender can introduce hydrolyzable linkages, influencing the degradation rate and the nature of the degradation byproducts.

Research in this field has extensively explored various alternatives to traditional chain extenders to improve the environmental footprint of polyurethanes. For instance, derivatives of natural amino acids have been successfully used to create polyurethanes with tailored degradation profiles. These bio-based chain extenders can lead to the formation of non-toxic degradation products, which is particularly important for biomedical applications.

While the chemical structure of this compound, possessing both an amino and a hydroxyl functional group, suggests its potential as a reactive monomer in polyurethane synthesis, there is no published research to confirm its use or to detail its effects on the biodegradability of polyurethane foams. The scientific community has, to date, not explored or reported on the specific role of this compound in the formulation of biodegradable polymeric systems.

Therefore, a detailed analysis of research findings, including data tables on its performance in biodegradable polyurethane foams, cannot be provided at this time due to the absence of relevant scientific publications.

Advanced Analytical Methodologies for 1 Amino 4 Methylpentan 2 Ol Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structure of 1-Amino-4-methylpentan-2-ol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound.

¹H NMR: In proton NMR, the chemical shifts and coupling patterns of the hydrogen atoms provide a roadmap of the molecule's structure. Key signals in the ¹H NMR spectrum of this compound include those for the methyl groups, the methine proton adjacent to the hydroxyl group, and the protons of the amino group. For instance, the methyl groups typically appear as doublets in the upfield region of the spectrum, while the CH-OH proton resonates as a multiplet more downfield. The exact chemical shifts can be influenced by the solvent and temperature.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atom bonded to the hydroxyl group (C-OH) is typically observed in the range of δ 70–75 ppm, while the carbon attached to the amino group (C-NH₂) appears around δ 45–50 ppm.

Below is an interactive table summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| C1-H₂ (Amino) | ~2.8–3.0 | ~45–50 |

| C2-H (Hydroxyl) | ~3.4–3.6 | ~70–75 |

| C3-H₂ | ~1.2–1.6 | Not available |

| C4-H | ~1.6–1.8 | Not available |

| C5-H₃ (Methyl) | ~0.9 | Not available |

| C4-CH₃ (Methyl) | ~0.9 | Not available |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad peak around 3300 cm⁻¹ is indicative of the O-H and N-H stretching vibrations. The C-O stretching vibration typically appears in the region of 1050-1250 cm⁻¹.

The following table details the characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| O-H (Alcohol) | Stretching | ~3300 (broad) |

| N-H (Amine) | Stretching | ~3300 (broad) |

| C-H (Alkane) | Stretching | ~2850-3000 |

| C-O (Alcohol) | Stretching | ~1050-1250 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (117.19 g/mol ). nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. The exact mass of this compound (C₆H₁₅NO) is 117.1154. Common fragmentation patterns for amino alcohols in mass spectrometry include the loss of water (H₂O) or the amino group (NH₃). nih.gov Alpha-cleavage, the breaking of the bond adjacent to the functional group, is also a common fragmentation pathway for alcohols. libretexts.org

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity and enantiomeric composition.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a technique used to separate volatile compounds. Due to the polar nature of the amino and hydroxyl groups, this compound may require derivatization to increase its volatility for GC analysis. sigmaaldrich.com Derivatization involves reacting the polar functional groups to form less polar derivatives. sigmaaldrich.com GC coupled with mass spectrometry (GC-MS) allows for the separation and identification of the components of a mixture. nih.gov The mass spectrometer provides fragmentation patterns for each separated component, aiding in their identification. nih.gov The choice of a suitable capillary column is crucial for achieving good separation of amino alcohols. gcms.cz

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC. HPLC can be used to determine the purity of this compound by separating it from any impurities.

Furthermore, chiral HPLC is a critical technique for determining the enantiomeric excess of this compound. This is particularly important as the biological activity of chiral molecules can differ significantly between enantiomers. Chiral stationary phases (CSPs) are used to separate the enantiomers. yakhak.org Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. sigmaaldrich.comwindows.net The choice of mobile phase, often a mixture of solvents like hexane and isopropanol, is optimized to achieve the best separation of the enantiomers. yakhak.org Derivatization with a fluorogenic agent can be employed to enhance detection sensitivity. yakhak.org

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantioseparation of chiral compounds due to its high efficiency, short analysis time, and low sample and reagent consumption. The principle of chiral separation in CE relies on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte, leading to different electrophoretic mobilities and, consequently, separation.

For the enantiomeric resolution of amino alcohols like this compound, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors. These cyclic oligosaccharides possess a chiral cavity, which can form transient diastereomeric inclusion complexes with the enantiomers of the analyte. The stability of these complexes often differs between the two enantiomers, resulting in their separation.

Detailed Research Findings:

While specific studies detailing the enantioseparation of this compound using CE are not abundantly available in publicly accessible literature, the methodology can be inferred from the established protocols for similar amino alcohols. The separation mechanism involves the formation of inclusion complexes between the hydroxyl and amino groups of leucinol and the chiral cavity of the cyclodextrin. The degree of inclusion and the strength of the interaction are influenced by the structural fit and intermolecular forces, such as hydrogen bonding and van der Waals forces, between the analyte and the chiral selector.

The choice of cyclodextrin derivative is crucial for achieving optimal separation. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin, offer a wider range of selectivities compared to native cyclodextrins. The operational parameters of the CE system also play a significant role in the resolution of the enantiomers.

Table 1: Representative Capillary Electrophoresis Parameters for Chiral Separation of Amino Alcohols

| Parameter | Typical Value/Condition | Purpose |

| Chiral Selector | β-cyclodextrin or its derivatives (e.g., HP-β-CD, Sulfated-β-CD) | To form diastereomeric complexes with the enantiomers. |

| Background Electrolyte (BGE) | Phosphate (B84403) or borate buffer | To maintain a stable pH and conduct the current. |

| pH of BGE | Acidic to neutral range (e.g., 2.5 - 7.0) | To control the ionization state of the analyte and the chiral selector. |

| Applied Voltage | 15 - 30 kV | To drive the electrophoretic separation. |

| Capillary Temperature | 15 - 30 °C | To ensure reproducibility and influence complexation kinetics. |

| Detection | UV-Vis Detector (e.g., at 200-220 nm for non-derivatized analytes) | To monitor the separated enantiomers as they pass the detector. |

This table represents typical conditions for the chiral separation of amino alcohols and serves as a foundational guide for method development for this compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule, thereby providing the absolute configuration of its stereocenters. This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

For a chiral molecule like this compound, obtaining a suitable single crystal of one of its enantiomers, or a derivative thereof, is the first and often most challenging step. Once a high-quality crystal is obtained, the analysis of the diffraction data, particularly the anomalous dispersion effects, allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center.

Detailed Research Findings:

The direct crystallographic analysis of this compound can be challenging due to its relatively low molecular weight and potential difficulties in forming diffraction-quality crystals. A common strategy to overcome this is to prepare a derivative of the molecule, such as a salt with a chiral acid or a covalent derivative with a group that enhances crystallinity and contains a heavy atom. The presence of a heavier atom (e.g., bromine or sulfur) in the crystal structure amplifies the anomalous scattering effect, making the determination of the absolute configuration more reliable.

While a specific crystal structure for the parent this compound is not readily found in open-access crystallographic databases, the structure of derivatives, such as N-protected leucinol, provides the necessary data for absolute configuration assignment. The crystallographic data from such a derivative allows for the definitive determination of the stereochemistry of the leucinol moiety.

Table 2: Illustrative Crystallographic Data for a Chiral Compound

| Parameter | Example Value | Description |

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | P2₁2₁2₁ | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 15.5 Å, α = β = γ = 90° | The lengths and angles of the unit cell axes. |

| Z | 4 | The number of molecules in the unit cell. |

| Flack Parameter | 0.05(10) | A crucial parameter for determining the absolute structure of a chiral crystal. A value close to zero for a known enantiomer confirms the absolute configuration. |

This table provides an example of the type of data obtained from an X-ray crystallographic study, which is essential for the absolute configuration determination of a chiral compound like this compound.

Biochemical Interactions and Enzymatic Transformations of 1 Amino 4 Methylpentan 2 Ol Non Human Focus

Role as Substrate or Metabolite in Enzymatic Pathways (e.g., enzyme mechanisms, enzyme kinetics in non-human contexts)

1-Amino-4-methylpentan-2-ol shares a carbon skeleton with leucine (B10760876). The catabolism of L-leucine via the Ehrlich pathway to produce isoamyl alcohol (3-methylbutan-1-ol) is a well-characterized three-step process ymdb.caresearchgate.net:

Transamination: L-leucine undergoes transamination, catalyzed by a branched-chain amino acid aminotransferase (BCAT), to form α-ketoisocaproate. oup.comnih.gov This reaction involves the transfer of the amino group from leucine to an α-keto acid acceptor, typically α-ketoglutarate.

Decarboxylation: The resulting α-ketoisocaproate is then decarboxylated by a keto acid decarboxylase to produce isovaleraldehyde. nih.govmicrobiologyresearch.org

Reduction: Finally, the aldehyde is reduced to isoamyl alcohol by an alcohol dehydrogenase. researchgate.netmicrobiologyresearch.org

Given its structure, this compound could theoretically interact with enzymes of this pathway. For instance, it might act as a substrate for aminotransferases or be a product of the reduction of a corresponding amino ketone. The substrate specificity of enzymes like yeast alcohol dehydrogenase has been studied, and while they primarily act on aldehydes, their interaction with a variety of alcohol substrates is known. nih.gov

Another potential enzymatic transformation involves amino alcohol kinases and phospho-lyases, which have been identified in bacteria like Pseudomonas for the metabolism of smaller amino alcohols such as 1-aminopropan-2-ol. scispace.comnih.gov This pathway involves phosphorylation of the hydroxyl group followed by elimination of the phosphate (B84403) and amino groups to yield an aldehyde. The substrate specificity of these enzymes for a bulkier molecule like this compound would need to be experimentally determined.

The following table summarizes the key enzymes in the Ehrlich pathway, which metabolizes compounds structurally related to this compound.

| Enzyme | EC Number | Reaction | Relevance to this compound |

| Branched-chain amino acid aminotransferase | 2.6.1.42 | Leucine + α-ketoglutarate ⇌ α-Ketoisocaproate + Glutamate | Potential to catalyze the deamination of this compound or the amination of a corresponding keto-alcohol. |

| α-Keto acid decarboxylase | 4.1.1.1 | α-Ketoisocaproate → Isovaleraldehyde + CO2 | Acts on the keto-acid derived from leucine, a structural analog. |

| Alcohol dehydrogenase | 1.1.1.1 | Isovaleraldehyde + NADH + H+ ⇌ Isoamyl alcohol + NAD+ | Could potentially reduce a corresponding amino-aldehyde to this compound or oxidize the amino alcohol. |

Interactions with Non-Human Biological Systems (e.g., Microbial Metabolism)

The primary context for the interaction of this compound with non-human biological systems is within microbial fermentation, particularly in the production of alcoholic beverages. Microorganisms such as yeast are central to these processes and are responsible for the biotransformation of a vast array of molecules. nih.govproquest.com

The metabolism of branched-chain amino acids, including leucine, by yeast during fermentation is a key source of flavor and aroma compounds known as higher alcohols or fusel oils. ucdavis.eduasm.orgscottjanish.com As a derivative of leucine metabolism, this compound is intrinsically linked to these microbial processes. The Ehrlich pathway is the main route for the conversion of amino acids to higher alcohols in Saccharomyces cerevisiae. nih.govyeastgenome.org

The production of higher alcohols is influenced by various factors within the microbial environment, including the availability of nitrogen sources, the specific yeast strain, temperature, and aeration. ucdavis.edunih.gov For example, the presence of assimilable nitrogen in the form of ammonium (B1175870) ions can suppress the Ehrlich pathway, leading to lower production of fusel alcohols. youtube.com

While the direct metabolism of this compound by microorganisms is not well-documented, its formation as a minor byproduct of leucine metabolism or its potential degradation through pathways analogous to those for other amino alcohols remains a possibility. Bacteria, for instance, have demonstrated the ability to metabolize amino alcohols through various enzymatic steps. scispace.comnih.govamanote.com

Biogenesis of Related Compounds through Enzymatic Activity (e.g., in wine aroma compound formation from precursors)

The biogenesis of aroma compounds in wine is a complex process involving the enzymatic activities of yeast on precursors present in the grape must. nih.govmdpi.com Higher alcohols, which are structurally related to this compound, are significant contributors to the aromatic profile of fermented beverages. nih.govresearchgate.net

The formation of these compounds is intricately linked to the Ehrlich pathway. Leucine, a branched-chain amino acid, is a precursor to 3-methylbutanol (isoamyl alcohol), a common higher alcohol in wine. ucdavis.edumdpi.com The enzymatic cascade initiated by yeast transforms the amino acid into its corresponding alcohol, contributing to the final aroma of the wine.

Furthermore, other potent aroma compounds, such as volatile thiols, are released from non-volatile precursors by yeast enzymes during fermentation. oenobrands.comucdavis.edu One such thiol, 4-mercapto-4-methylpentan-2-one (4MMP), which contributes notes of boxwood and blackcurrant to wines like Sauvignon Blanc, is structurally similar to this compound. hawaiibevguide.comresearchgate.net The precursor for 4MMP is a cysteine conjugate, S-4-(4-methylpentan-2-one)-L-cysteine, which is cleaved by a yeast β-lyase to release the volatile thiol. ucdavis.edu This highlights the role of yeast enzymes in transforming complex precursors into key aroma molecules.

The table below details some aroma compounds structurally related to this compound and their biogenesis in wine.

| Compound | Precursor | Key Enzyme(s) | Aroma Contribution |

| 3-Methylbutanol (Isoamyl alcohol) | Leucine | Branched-chain amino acid aminotransferase, α-Keto acid decarboxylase, Alcohol dehydrogenase | Banana, fruity |

| 4-Mercapto-4-methylpentan-2-one (4MMP) | S-4-(4-methylpentan-2-one)-L-cysteine | β-lyase | Boxwood, blackcurrant, passion fruit |

Future Research Directions and Emerging Areas

Development of Novel Stereoselective Synthetic Routes

The efficient and stereocontrolled synthesis of 1-amino-4-methylpentan-2-ol and its analogs is a cornerstone for its broader application. Future research is directed towards developing more atom-economical and environmentally benign synthetic methodologies. A key precursor to this amino alcohol is the corresponding α-amino ketone, 1-amino-4-methylpentan-2-one. The asymmetric reduction of such prochiral ketones represents a direct and powerful strategy to obtain enantiomerically pure β-amino alcohols.

Current research in the broader field of amino alcohol synthesis focuses on catalytic asymmetric hydrogenation, a method that offers high enantioselectivity and yield. While specific studies on the asymmetric hydrogenation of 1-amino-4-methylpentan-2-one are not extensively documented, the principles from related transformations provide a clear roadmap for future investigations. For instance, advancements in transition-metal catalysis, particularly with ruthenium, rhodium, and iridium complexes bearing chiral ligands, have proven highly effective for the reduction of various α-amino ketones.

Future synthetic strategies are expected to explore:

Catalyst Development: The design of novel, highly efficient, and selective catalysts for the asymmetric reduction of 1-amino-4-methylpentan-2-one and its derivatives. This includes the exploration of non-precious metal catalysts to enhance sustainability.

Biocatalysis: The use of enzymes, such as ketoreductases, offers a green and highly stereoselective alternative to traditional chemical methods. The development of engineered enzymes with high specificity for N-protected or unprotected α-amino ketones is a promising avenue.

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency for the synthesis of this compound. The integration of catalytic asymmetric reduction into flow systems is an emerging area of interest.

Table 1: Potential Stereoselective Synthetic Routes to this compound

| Synthetic Strategy | Catalyst/Reagent Type | Key Advantages |

|---|---|---|

| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Ru, Rh, Ir) | High enantioselectivity, high yield, catalytic nature |

| Asymmetric Transfer Hydrogenation | Chiral metal complexes or organocatalysts | Mild reaction conditions, readily available hydrogen donors |

| Biocatalytic Reduction | Engineered ketoreductases | High stereoselectivity, environmentally friendly, mild conditions |

Exploration of New Catalytic Applications

Ligands derived from this compound have shown promise in asymmetric catalysis. The inherent chirality and the presence of both nitrogen and oxygen donor atoms make it an excellent scaffold for the formation of stable metal complexes that can induce stereoselectivity in a variety of chemical transformations.

Future research will likely focus on expanding the scope of catalytic reactions where ligands based on the this compound motif can be successfully employed. Emerging areas include:

C-H Functionalization: The development of catalysts for the direct and selective functionalization of C-H bonds is a major goal in modern organic synthesis. Chiral ligands derived from this compound could be utilized in transition metal-catalyzed asymmetric C-H activation reactions.

Photoredox Catalysis: The combination of photoredox catalysis with asymmetric catalysis has opened up new avenues for enantioselective transformations. Ligands incorporating the this compound framework could be designed to participate in novel light-mediated reactions.

Polymerization Reactions: Chiral catalysts are crucial for the synthesis of stereoregular polymers with unique properties. The application of metal complexes bearing this compound-derived ligands in asymmetric polymerization is an area ripe for exploration.

Design of Advanced Ligand Systems Incorporating the this compound Motif

The versatility of this compound as a chiral building block allows for its incorporation into a wide array of ligand architectures. The development of new ligand systems with tailored steric and electronic properties is a key area of future research.

Prominent among these are oxazoline-containing ligands, which are readily synthesized from chiral amino alcohols. For instance, (S)-2-amino-4-methylpentan-1-ol (L-leucinol), a stereoisomer of the target compound, is a common precursor for the synthesis of chiral bisoxazoline (BOX) and pyridine-oxazoline (PyOX) ligands. These ligands have demonstrated high efficacy in a range of metal-catalyzed asymmetric reactions.

Future directions in ligand design include:

Schiff Base Ligands: The condensation of this compound with various aldehydes or ketones can generate a diverse library of chiral Schiff base ligands. These ligands can coordinate with a variety of metal ions to form catalytically active complexes.

Dendritic and Polymeric Ligands: The immobilization of the this compound motif onto polymeric or dendritic supports can facilitate catalyst recovery and recycling, a key aspect of green chemistry.

Multifunctional Ligands: The design of ligands that incorporate additional functional groups capable of secondary interactions with the substrate can lead to enhanced stereoselectivity and reactivity in catalytic processes.

Table 2: Examples of Ligand Classes Derived from Amino Alcohols

| Ligand Class | Key Structural Feature | Common Applications in Asymmetric Catalysis |

|---|---|---|

| Bisoxazolines (BOX) | C2-symmetric structure with two oxazoline (B21484) rings | Lewis acid catalysis (e.g., Diels-Alder, aldol (B89426) reactions) |

| Pyridine-Oxazolines (PyOX) | Pyridine (B92270) ring linked to an oxazoline ring | Asymmetric allylic alkylation, hydrosilylation |

| Schiff Bases | Imine (C=N) linkage | Wide range of metal-catalyzed reactions |

Integration in Advanced Functional Materials

The incorporation of chiral molecules like this compound into functional materials is an emerging field with significant potential. The unique structural and chemical properties of this amino alcohol can be harnessed to create materials with novel applications.

Future research in this area may explore:

Chiral Polymers: The use of this compound as a monomer or a chiral directing agent in polymerization can lead to the synthesis of chiral polymers. These materials can be used in chiral separations, asymmetric catalysis, and as chiroptical materials.

Metal-Organic Frameworks (MOFs): The integration of this compound or its derivatives as chiral linkers in the synthesis of MOFs can create porous materials with enantioselective recognition and catalytic properties.

Self-Assembled Monolayers: The functionalization of surfaces with this compound can lead to the formation of chiral self-assembled monolayers, which could have applications in enantioselective sensing and separations.

Further Computational Insights into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the mechanisms of chemical reactions and predicting the behavior of molecules. Future computational studies on this compound and its derivatives will provide valuable insights into their reactivity and the origins of stereoselectivity in catalyzed reactions.

Areas for future computational investigation include:

Conformational Analysis: Detailed computational analysis of the conformational landscape of this compound and its metal complexes can help in understanding its coordination behavior and the steric environment around the metal center.

Transition State Modeling: DFT calculations can be used to model the transition states of reactions catalyzed by complexes of this compound-derived ligands. This can elucidate the factors that control enantioselectivity and guide the design of more effective catalysts.

Ligand-Substrate Interactions: Computational modeling can provide a detailed picture of the non-covalent interactions between the chiral ligand, the metal center, and the substrate in the transition state, which are often crucial for high stereochemical induction.

Quantum mechanical calculations on analogous compounds have already provided insights into electronic structure and charge distribution, which can be extended to this compound to understand its reactivity and potential for forming stable complexes.

Q & A